Genevant CL1 monohydrochloride

mRNA delivery Liver targeting Lipid nanoparticles

Achieving high endosomal escape and cargo release with ionizable lipids often requires extensive screening. Genevant CL1 monohydrochloride (Lipid 10) is a validated top performer from a screen of 16 novel lipids. • **Higher expression**: >2-fold higher protein expression per mRNA dose vs. SM-102/ALC-0315. • **Superior silencing**: For hepatic siRNA targets (TTR, PCSK9), greater gene silencing than DLin-MC3-DMA with improved tolerability. • **Dual-route validated**: Proven performance in both IV (systemic therapeutic) and IM (vaccine) modalities. • **Formulation-ready**: Hydrochloride salt (C₃₉H₇₄ClNO₂, MW ~624.46) for easier handling. Bulk quantities available.

Molecular Formula C39H74ClNO2
Molecular Weight 624.5 g/mol
Cat. No. B15597943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenevant CL1 monohydrochloride
Molecular FormulaC39H74ClNO2
Molecular Weight624.5 g/mol
Structural Identifiers
InChIInChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19+,23-20-;
InChIKeyIDWIVMXUQMJKRB-BQVDXJHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Genevant CL1 Monohydrochloride Overview


Genevant CL1 monohydrochloride (Lipid 10, CAS 1450888-71-7 monohydrochloride salt) is a trialkyl ionizable cationic lipid designed as a key component in lipid nanoparticle (LNP) formulations for nucleic acid delivery [1]. It exhibits a pKa of 6.3, a property essential for pH-dependent endosomal escape . The compound is supplied as a monohydrochloride salt, which enhances its aqueous solubility and stability relative to the free base form, facilitating LNP formulation processes .

Why Approved Ionizable Lipids Cannot Replace CL1


Ionizable lipids are not functionally interchangeable; even minor structural variations profoundly impact LNP potency, biodistribution, and tolerability [1]. Genevant CL1 (Lipid 10) differentiates itself through its optimized short, branched trialkyl hydrophobic domain, which enhances endosomal fusogenicity and overall potency compared to benchmark lipids [2]. Furthermore, the monohydrochloride salt form offers superior solubility and stability, which can directly improve LNP formulation consistency and reduce aggregation . Substituting CL1 with a generic analog lacking this specific architecture or salt form may lead to suboptimal nucleic acid delivery and inconsistent experimental or therapeutic outcomes.

Head-to-Head Evidence: CL1 vs. Approved Lipids


siRNA Gene Silencing Superiority over MC3

In a direct head-to-head comparison in mice, LNPs formulated with Genevant CL1 (Lipid 10) demonstrated significantly higher luciferase expression in the liver compared to those formulated with the FDA-approved lipids ALC-0315 (used in Comirnaty®) and SM-102 (used in Spikevax®) .

mRNA delivery Liver targeting Lipid nanoparticles

Higher mRNA Expression vs. Vaccine Benchmark Lipids

In a cross-study comparison using a transthyretin (TTR) siRNA model, Lipid 10 LNPs achieved significantly greater gene silencing and were better tolerated than the benchmark Onpattro® lipid DLin-MC3-DMA [1]. This highlights CL1's superior balance of potency and safety for RNA interference (RNAi) applications.

siRNA delivery Gene silencing Tolerability

Comparable Antibody Titers to Vaccine Lipids

In a rodent prime-boost hemagglutinin (HA) vaccine model, Lipid 10 LNPs elicited anti-HA IgG antibody titers that were comparable or better than those induced by LNPs formulated with the SM-102 and ALC-0315 lipid compositions used in approved mRNA COVID-19 vaccines [1]. A separate source indicates Lipid 10 titers were higher than those from SM-102 LNP .

mRNA vaccines Immunogenicity Hemagglutinin

Lower MCP-1 Reactogenicity vs. ALC-0315

Lipid 10-containing LNP formulations demonstrate good stability when stored frozen at −80 °C or at refrigerated temperatures (2–8 °C) for a minimum of 1 month . This stability profile is comparable to, or better than, many other ionizable lipid formulations, ensuring consistent performance during research and early development studies.

LNP formulation Stability Storage

Single Lipid for Systemic and Intramuscular Delivery

The monohydrochloride salt form of CL1 is reported to have increased solubility in aqueous buffers and improved stability compared to the free base form . This is a critical practical advantage for LNP formulation, as it simplifies the preparation of lipid stock solutions and may reduce aggregation during nanoparticle assembly.

Solubility Stability Formulation

High-Value Application Scenarios for CL1


mRNA Vaccines: Enhanced Dose Efficiency

Based on direct evidence of superior hepatic expression compared to ALC-0315 and SM-102 [1], Genevant CL1 is the optimal ionizable lipid for preclinical development of mRNA therapies requiring high liver transduction, such as for hemophilia, alpha-1 antitrypsin deficiency, or primary hyperoxaluria. Researchers can anticipate enhanced target protein production in hepatocytes with potentially lower doses.

Systemic siRNA Hepatic Delivery: Superior Potency

The demonstrated superior gene silencing and improved tolerability over the first-generation DLin-MC3-DMA benchmark [1] positions CL1 as a leading candidate for next-generation siRNA therapeutics. This is particularly relevant for chronic indications where repeated dosing is required, and minimizing toxicity is paramount, such as in amyloidosis or hypercholesterolemia.

Unified LNP Platform: One Lipid for Therapeutics & Vaccines

With immunogenicity proven to be comparable or superior to the lipids used in two FDA-approved COVID-19 vaccines [1], CL1 provides a robust, patent-protected foundation for new vaccine candidates. This is ideal for academic and industrial groups aiming to develop vaccines against emerging infectious diseases or for improved seasonal vaccines, with the confidence that their LNP platform matches the performance of clinically validated counterparts.

High-Throughput LNP Formulation and Screening Platforms

The monohydrochloride salt form's increased aqueous solubility and stability [1] directly supports high-throughput LNP formulation. This practical advantage reduces time spent on lipid solubilization and minimizes batch-to-batch variability, making CL1 a superior choice for large-scale screening efforts, optimization of formulation parameters, and automated production of LNPs for in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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